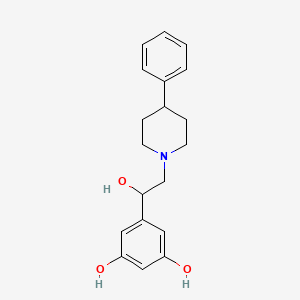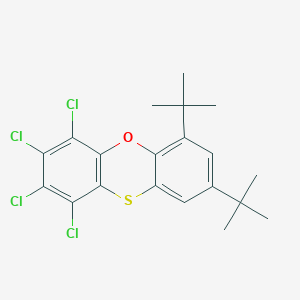
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N'-(3-hydroxybutyl)-, (2-chloroethyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes phosphorodiamidic acid and multiple chloroethyl and hydroxybutyl groups. Its chemical properties make it a valuable subject of study in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester typically involves multiple steps, including the reaction of phosphorodiamidic acid with chloroethyl and hydroxybutyl reagents under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
化学反应分析
Types of Reactions
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to changes in its chemical structure.
Substitution: In this reaction, one or more atoms in the compound are replaced by different atoms or groups, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with factors like temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce new functional groups, while reduction can lead to simpler compounds. Substitution reactions often result in derivatives with altered chemical and physical properties.
科学研究应用
Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on different biological targets.
Industry: The compound is used in the production of specialized materials and chemicals, contributing to advancements in various industrial processes.
作用机制
The mechanism by which Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biological molecules, influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester include other phosphorodiamidic acid derivatives with different substituents. These compounds share some chemical properties but differ in their specific structures and reactivity.
Uniqueness
The uniqueness of Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-N’-(3-hydroxybutyl)-, (2-chloroethyl) ester lies in its combination of chloroethyl and hydroxybutyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
属性
CAS 编号 |
78218-80-1 |
|---|---|
分子式 |
C10H22Cl3N2O3P |
分子量 |
355.6 g/mol |
IUPAC 名称 |
4-[[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]amino]butan-2-ol |
InChI |
InChI=1S/C10H22Cl3N2O3P/c1-10(16)2-6-14-19(17,18-9-5-13)15(7-3-11)8-4-12/h10,16H,2-9H2,1H3,(H,14,17) |
InChI 键 |
CWWJWDWXNZVPEU-UHFFFAOYSA-N |
规范 SMILES |
CC(CCNP(=O)(N(CCCl)CCCl)OCCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


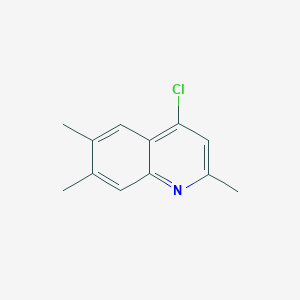
![Ethanone, [(1-methylethyl)imino]diphenyl-](/img/structure/B14436510.png)
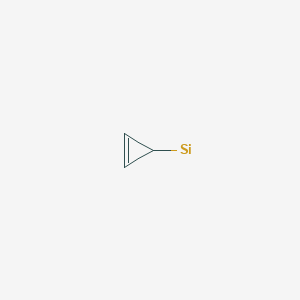
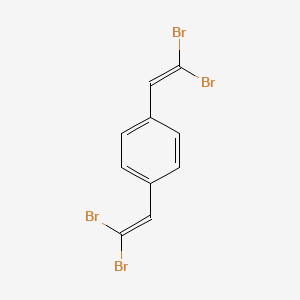

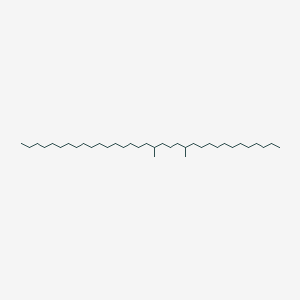
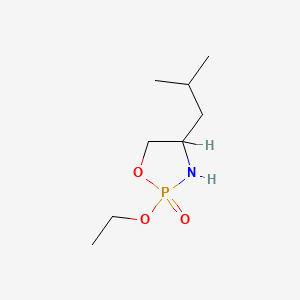
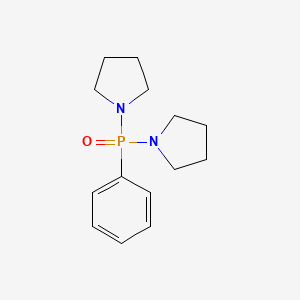
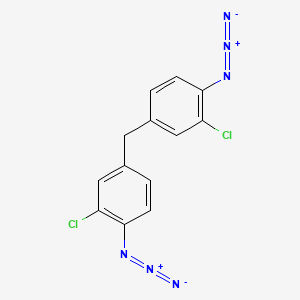
![(E)-3-[(2-methylpropan-2-yl)oxy]prop-2-enoyl chloride](/img/structure/B14436568.png)
